N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride
Overview
Description
“N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride” is a chemical compound with the CAS Number: 1955553-42-0 . It has a molecular weight of 305.69 g/mol . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F3N3O.ClH/c13-12(14,15)19-10-3-1-2-8(6-10)18-9-4-5-11(16)17-7-9;/h1-7,18H,(H2,16,17);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Antimicrobial Agents :
- A study by Rao et al. (2020) discusses the synthesis of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine derivatives, demonstrating their potential as antimicrobial agents. These compounds showed significant inhibition against various bacterial strains and fungi, suggesting their utility in developing new antimicrobials (Rao, Rao, & Koteswara, 2020).
Development of High-Performance Polymers :
- Research by Zhou et al. (2018) explored the synthesis of fluorinated copoly(pyridine ether imide)s using derivatives of N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride. These polymers exhibited excellent thermal stability, mechanical properties, and optical transparency, indicating their potential in high-performance material applications (Zhou et al., 2018).
- Yan et al. (2011) synthesized a series of pyridine-containing polyimides using a similar compound. These materials demonstrated strong mechanical properties and good thermal stability, highlighting their suitability for use in advanced material engineering (Yan et al., 2011).
Pharmaceutical Research and Drug Development :
- Yamamoto et al. (2016) identified a compound structurally related to this compound as a potent glycine transporter 1 inhibitor, suggesting its relevance in central nervous system research and potential for developing psychiatric drugs (Yamamoto et al., 2016).
Chemical Synthesis and Characterization :
- Various studies focused on the synthesis and characterization of novel compounds and materials using derivatives of this compound, demonstrating its versatility in chemical synthesis (Bradiaková et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-N-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O.ClH/c13-12(14,15)19-10-3-1-2-8(6-10)18-9-4-5-11(16)17-7-9;/h1-7,18H,(H2,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPINXZURABNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC2=CN=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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